(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
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Overview
Description
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a chemical compound that features a bromo-substituted pyrazole ring attached to a cyclopentylpropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Cyclopentylpropanenitrile Moiety: The 4-bromo-1H-pyrazole is then reacted with a suitable cyclopentylpropanenitrile derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrazole derivative .
Scientific Research Applications
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the cyclopentylpropanenitrile moiety.
3-Cyclopentylpropanenitrile: Another analog that lacks the bromo-substituted pyrazole ring.
Uniqueness
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is unique due to the combination of the bromo-substituted pyrazole ring and the cyclopentylpropanenitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs .
Properties
Molecular Formula |
C11H14BrN3 |
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Molecular Weight |
268.15 g/mol |
IUPAC Name |
(3S)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile |
InChI |
InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2/t11-/m0/s1 |
InChI Key |
XXUIJTAHLDUGJF-NSHDSACASA-N |
Isomeric SMILES |
C1CCC(C1)[C@H](CC#N)N2C=C(C=N2)Br |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)Br |
Origin of Product |
United States |
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